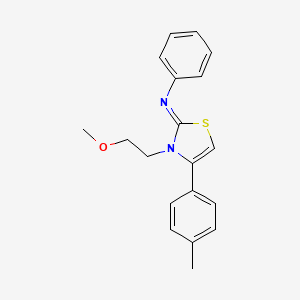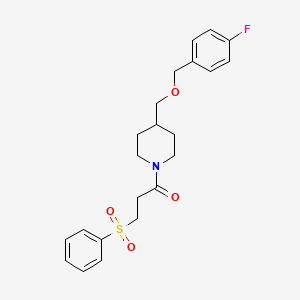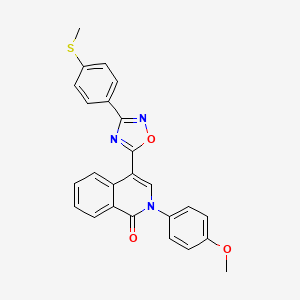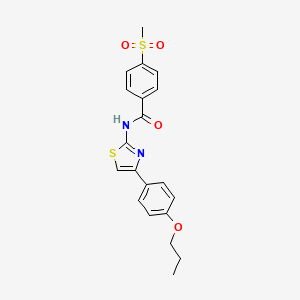![molecular formula C19H15ClN2O3 B2924325 (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-28-6](/img/structure/B2924325.png)
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, various scientific research studies have suggested that it exerts its pharmacological activities by targeting various signaling pathways and enzymes. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been reported to inhibit the activity of protein kinase B (Akt), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has shown to exhibit significant biochemical and physiological effects in various scientific research studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, it has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in lab experiments include its synthetic accessibility, low toxicity, and significant pharmacological activities. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in treating various diseases.
Future Directions
There are several future directions for the scientific research studies of (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. Secondly, more studies are needed to investigate its potential applications in treating various diseases such as cancer, diabetes, and inflammation. Thirdly, the development of novel derivatives of (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide with improved pharmacological activities and bioavailability is needed. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with 4-methylaniline in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to obtain the desired compound. This synthetic method has been reported in various scientific research studies and has been optimized for higher yields and purity.
Scientific Research Applications
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential applications in treating various diseases. It has been reported to exhibit significant anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant activities. In scientific research studies, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit significant anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
properties
IUPAC Name |
N-acetyl-6-chloro-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-3-6-15(7-4-11)22-19-16(18(24)21-12(2)23)10-13-9-14(20)5-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDFJMODBXESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)
![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)


![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)


